molecular formula C15H21NO3 B1437531 2-[4-(4-Morpholinyl)butoxy]benzaldehyde CAS No. 82625-41-0

2-[4-(4-Morpholinyl)butoxy]benzaldehyde

Cat. No. B1437531
CAS RN: 82625-41-0
M. Wt: 263.33 g/mol
InChI Key: SVMMWSZZUKPVDE-UHFFFAOYSA-N
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Description

2-[4-(4-Morpholinyl)butoxy]benzaldehyde, also known as 2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride, is a chemical compound with the molecular formula C15H21NO3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular weight of 2-[4-(4-Morpholinyl)butoxy]benzaldehyde is 263.33 g/mol. The InChI code for this compound is 1S/C15H21NO3.ClH/c17-13-14-5-1-2-6-15 (14)19-10-4-3-7-16-8-11-18-12-9-16;/h1-2,5-6,13H,3-4,7-12H2;1H .

Scientific Research Applications

  • Chemical Synthesis and Structures : This compound is involved in the synthesis of various chemical structures. For instance, Nitta, Takimoto, and Ueda (1992) explored the synthesis of 6-Aryl-1,5-dimethoxycarbonyl-2-methyl-4-morpholino-1,3-cyclohexadienes, highlighting the role of morpholine in producing new condensation products with potent calcium channel-blocking activity (H. Nitta, K. Takimoto, & I. Ueda, 1992).

  • Reactivity and Substituent Effects : The reactivity of 2-morpholinobutadienes in the presence of different dienophiles, including benzaldehyde, has been studied by Barluenga, Aznar, Cabal, and Valdés (1990). They found that the nature of the products formed depends significantly on the conformation of the 2-aminobutadienes (J. Barluenga, F. Aznar, M. Cabal, & C. Valdés, 1990).

  • Synthesis of N-benzyl-β-hydroxyphenethylamines : Moshkin and Sosnovskikh (2013) demonstrated a reaction of benzaldehydes with non-stabilized azomethine ylides to form N-benzyl-β-hydroxyphenethylamines, which are useful intermediates in organic synthesis (V. Moshkin & V. Sosnovskikh, 2013).

  • Heterocyclization Reactions : Palchikov (2015) studied the reactions of 2-amino-1-(4-nitrophenyl)ethanol with various electrophilic reagents to form oxazaheterocycles, demonstrating the versatility of these reactions in synthesizing complex organic compounds (V. Palchikov, 2015).

  • Catalysis in Organic Synthesis : Langdon, Wilde, Thai, and Gravel (2014) showed the importance of morpholinone- and piperidinone-derived triazolium salts in catalyzing chemoselective cross-benzoin reactions, including reactions with benzaldehyde derivatives (S. Langdon, M. M. D. Wilde, K. Thai, & M. Gravel, 2014).

  • Synthesis of Dihydropyridine Derivatives : Kurskova et al. (2021) explored the condensation of benzaldehyde with malononitrile, producing dihydropyridine derivatives, a class of compounds with significant biological activity (A. O. Kurskova et al., 2021).

  • Synthesis of Tetrahydroisoquinolines : Another study by Moshkin and Sosnovskikh (2013) illustrated the synthesis of tetrahydroisoquinolines via a novel acid-catalyzed rearrangement, using benzaldehydes as starting materials (V. Moshkin & V. Sosnovskikh, 2013).

  • Thermochromic Properties : Komissarov et al. (1991) investigated the thermochromic properties of novel sterically hindered cyclohexadienes, involving morpholine derivatives and highlighting the unique behavior of these compounds (V. N. Komissarov et al., 1991).

  • Formation of Organopalladium Complexes : Dutta and Bhattacharya (2013) studied the interaction of benzaldehyde thiosemicarbazones with palladium, leading to the formation of complexes with significant catalytic potential in organic synthesis (Jayita Dutta & S. Bhattacharya, 2013).

  • X-Ray Diffraction Studies : Zhao and Shi (2010) conducted a study using x-ray diffraction to investigate the molecular structure of a compound synthesized from the one-pot reaction of 2-naphthol, morpholine, and benzaldehyde (Min-Min Zhao & P. Shi, 2010).

  • Spectroscopic and Catalytic Studies : Mahalingam et al. (2006) conducted spectroscopic and catalytic studies on ruthenium(III) Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde and primary amines, including benzaldehyde (V. Mahalingam, R. Karvembu, V. Chinnusamy, & K. Natarajan, 2006).

properties

IUPAC Name

2-(4-morpholin-4-ylbutoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-13-14-5-1-2-6-15(14)19-10-4-3-7-16-8-11-18-12-9-16/h1-2,5-6,13H,3-4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMMWSZZUKPVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651083
Record name 2-[4-(Morpholin-4-yl)butoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Morpholinyl)butoxy]benzaldehyde

CAS RN

82625-41-0
Record name 2-[4-(Morpholin-4-yl)butoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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